molecular formula C17H15NO3 B5638131 methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate CAS No. 55695-68-6

methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate

Cat. No.: B5638131
CAS No.: 55695-68-6
M. Wt: 281.30 g/mol
InChI Key: MAHZJDOWUGDBCV-VAWYXSNFSA-N
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Description

Methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a phenylprop-2-enoylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate typically involves the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction conditions often require heating to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through batch reactors or continuous flow reactors. The use of microwave-assisted esterification has been explored to enhance the efficiency and selectivity of the reaction . This method utilizes electromagnetic waves to provide rapid and uniform heating, resulting in higher yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-[[(E)-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-21-17(20)14-9-5-6-10-15(14)18-16(19)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H,18,19)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHZJDOWUGDBCV-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352675
Record name ST50183214
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55695-68-6
Record name NSC204790
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50183214
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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